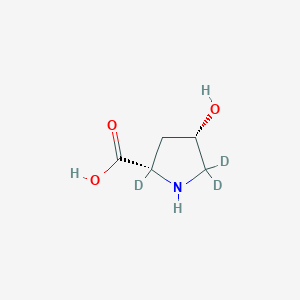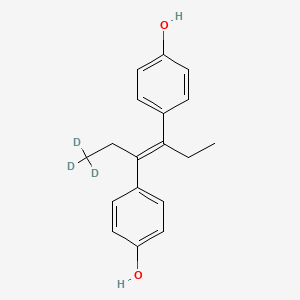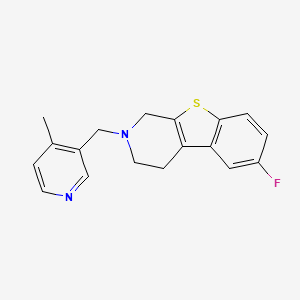
Cyp17-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp17-IN-1 is a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), an enzyme that plays a crucial role in the biosynthesis of androgensBy inhibiting CYP17A1, this compound effectively reduces androgen production, thereby impeding the growth and proliferation of androgen-dependent cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyp17-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent transformation into the final product. One common synthetic route involves the use of molecular docking and molecular dynamics simulations to identify potential inhibitors, followed by the synthesis of these inhibitors through organic reactions . The reaction conditions often include the use of specific reagents, solvents, and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This may involve optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyp17-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Applications De Recherche Scientifique
Cyp17-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Cyp17-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of CYP17A1. This enzyme is responsible for the conversion of pregnenolone and progesterone to their respective 17α-hydroxylated products, which are then further converted to dehydroepiandrosterone and androstenedione. By inhibiting CYP17A1, this compound effectively reduces the production of androgens, thereby impeding the growth and proliferation of androgen-dependent cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone acetate: A well-known CYP17A1 inhibitor used in the treatment of CRPC.
Galeterone: Another CYP17A1 inhibitor with additional androgen receptor antagonistic and ablative activities.
Uniqueness of Cyp17-IN-1
This compound is unique due to its high selectivity and potency in inhibiting CYP17A1. Unlike some other inhibitors, this compound exhibits minimal off-target effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C18H17FN2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3 |
Clé InChI |
ATNGVPCHSCNOMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)CN2CCC3=C(C2)SC4=C3C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



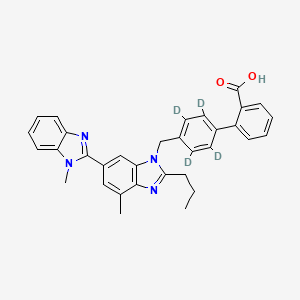
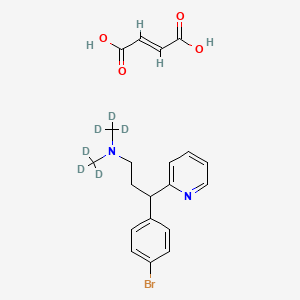
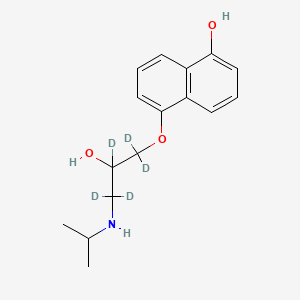
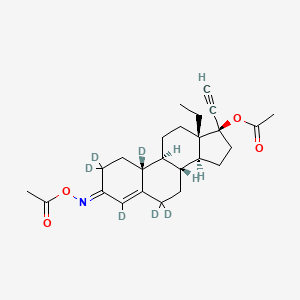
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
